

# **Application Notes and Protocols: Penicillin G** and Streptomycin for Contamination Control

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## For Researchers, Scientists, and Drug Development Professionals

The combination of **Penicillin G** and streptomycin is a widely utilized antibiotic solution in research and drug development to prevent and control bacterial contamination in cell cultures and other in vitro systems. This document provides detailed application notes and protocols for the effective use of this combination, ensuring the integrity of experimental results.

#### Introduction

Penicillin-Streptomycin (often abbreviated as Pen-Strep) is a sterile, ready-to-use solution containing **Penicillin G** and streptomycin sulfate.[1] Penicillin, a  $\beta$ -lactam antibiotic, is primarily effective against Gram-positive bacteria by inhibiting the synthesis of the bacterial cell wall.[2] [3][4][5] Streptomycin, an aminoglycoside antibiotic, is effective against most Gram-negative bacteria by binding to the 30S ribosomal subunit and inhibiting protein synthesis. The synergistic action of these two antibiotics provides a broad spectrum of antimicrobial activity, making it a staple in aseptic techniques for cell culture.

## **Data Presentation**

Table 1: Composition and Recommended Concentrations



Component	Stock Solution Concentration (Typical 100x)	Recommended Working Concentration (1x)
Penicillin G (sodium salt)	10,000 units/mL	50-100 units/mL
Streptomycin (sulfate)	10,000 μg/mL	50-100 μg/mL
Formulation	In 0.85% saline or a proprietary citrate buffer	Diluted in cell culture medium

Table 2: Stability of Penicillin-Streptomycin Solution

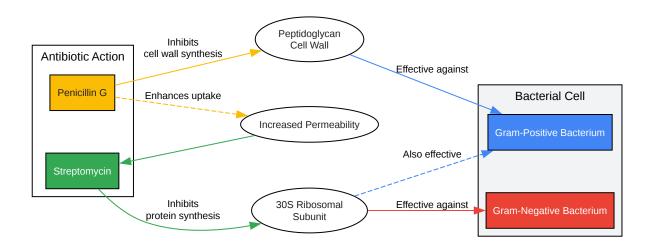
Condition	Stability
Frozen at -20°C	Up to the expiration date provided by the manufacturer
Thawed and refrigerated (2-8°C)	Up to 1 week
In culture medium at 37°C	Up to 3 days

Note: It is recommended to aliquot the stock solution upon the first thaw to avoid repeated freeze-thaw cycles, which can reduce efficacy.

## **Mechanism of Action**

The combination of **Penicillin G** and streptomycin provides a two-pronged attack on bacterial contaminants.





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Caption: Synergistic mechanism of Penicillin and Streptomycin.

## **Experimental Protocols**

Protocol 1: Preparation of Working Solution from 100x Stock

This protocol describes the dilution of a commercial 100x Penicillin-Streptomycin stock solution to a 1x working concentration in cell culture medium.

- Thawing: Thaw the frozen 100x Penicillin-Streptomycin stock solution at 2-8°C (e.g., in a refrigerator overnight) or in a 37°C water bath for a short period. Avoid prolonged exposure to 37°C.
- Aseptic Technique: Perform all subsequent steps in a sterile environment (e.g., a laminar flow hood) to maintain sterility.
- Dilution: To prepare 100 mL of complete cell culture medium, add 1 mL of the 100x Penicillin-Streptomycin stock solution to 99 mL of basal medium. This results in a final concentration of 100 units/mL of Penicillin G and 100 μg/mL of streptomycin. For a 500 mL bottle of medium, add 5 mL of the 100x stock solution.







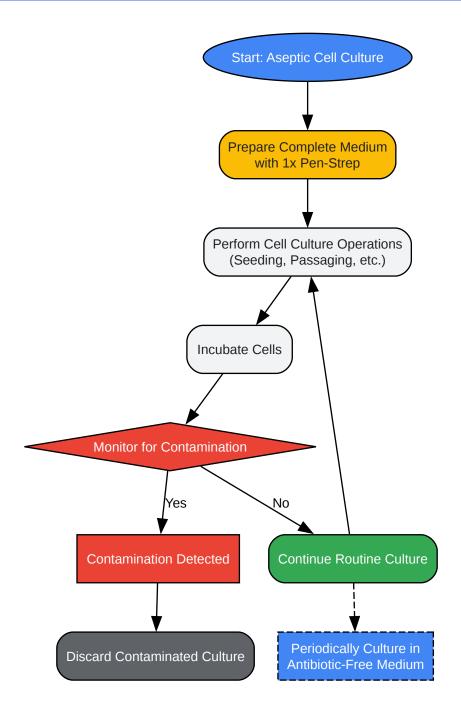
- Mixing: Gently swirl the medium to ensure thorough mixing of the antibiotic solution.
- Storage: Store the supplemented medium at 2-8°C and use it within the recommended stability period.

Protocol 2: Routine Use for Prophylactic Contamination Control

This protocol outlines the standard procedure for using Penicillin-Streptomycin to prevent bacterial contamination during routine cell culture.

- Medium Preparation: Prepare the complete cell culture medium containing the 1x concentration of Penicillin-Streptomycin as described in Protocol 1.
- Cell Seeding and Culture: Use the antibiotic-supplemented medium for all cell culture steps, including cell seeding, subculturing, and medium changes.
- Monitoring: Regularly inspect cell cultures for any signs of contamination, such as turbidity, color change of the medium, or visible microbial growth under a microscope.
- Caution: While effective for preventing bacterial contamination, the routine use of antibiotics
  can mask low-level contamination and may have off-target effects on eukaryotic cells. It is
  advisable to periodically culture cells in antibiotic-free medium to unmask any cryptic
  contamination.





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Caption: Workflow for prophylactic use of Pen-Strep.

Protocol 3: Decontamination of a Contaminated Cell Culture

This protocol provides a suggested procedure for attempting to eliminate bacterial contamination from a valuable or irreplaceable cell culture.

## Methodological & Application





- Isolate: Immediately isolate the contaminated culture to prevent cross-contamination of other cultures.
- Determine Toxicity: Before treating the culture, it is crucial to determine the toxic level of Penicillin-Streptomycin for the specific cell line.
  - Plate cells in a multi-well plate at their normal seeding density in antibiotic-free medium.
  - Add Penicillin-Streptomycin at a range of concentrations (e.g., 1x, 2x, 5x, 10x the standard working concentration).
  - Observe the cells daily for signs of toxicity, such as changes in morphology (rounding, vacuolization), detachment, or reduced proliferation.

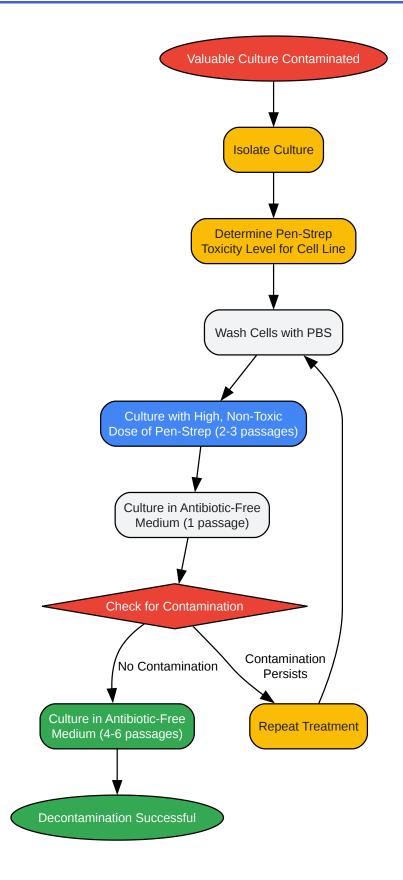
#### Treatment:

- Wash the contaminated cell monolayer or pellet several times with sterile phosphatebuffered saline (PBS) to remove as much of the contaminant as possible.
- Culture the cells in a medium containing a high but non-toxic concentration of Penicillin-Streptomycin (typically 1-2 fold lower than the determined toxic level) for 2-3 passages.

#### Recovery and Monitoring:

- After the treatment period, culture the cells in antibiotic-free medium for at least one passage to allow any remaining bacteria to grow to detectable levels.
- If contamination reappears, repeat the treatment cycle.
- If the culture appears clean, continue to culture in antibiotic-free medium for 4-6 passages to confirm the elimination of the contamination.





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